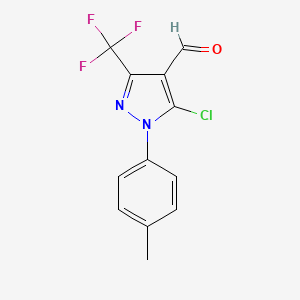
5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde (5-Cl-1-MPTPC) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-1-MPTPC.
Scientific Research Applications
Synthetic Chemistry and Molecular Structure 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde has been synthesized as a versatile intermediate for producing new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, highlighting its potential in the development of novel compounds with specific molecular configurations for various applications (Cunjin Xu & Yan-Qin Shi, 2011).
Antimicrobial Applications A series of new 1,2,3-triazolyl pyrazole derivatives were synthesized, showcasing a broad spectrum of antimicrobial activities. These compounds were evaluated for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, with some displaying moderate to good activities. This research suggests the potential of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde derivatives as effective antimicrobial agents (Manjunatha Bhat et al., 2016).
Material Science In material science, derivatives of 5-Chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde have been explored for their fluorescent properties. The synthesis of compounds containing the pyrazolylpyrene chromophore demonstrated bright fluorescence, indicating their application in sensing and optical materials (Anna Wrona-Piotrowicz et al., 2022).
properties
IUPAC Name |
5-chloro-1-(4-methylphenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-2-4-8(5-3-7)18-11(13)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFZQBFTASNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

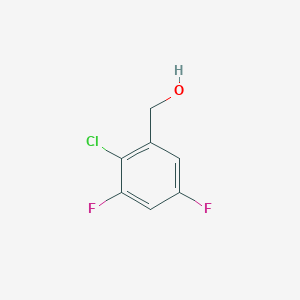

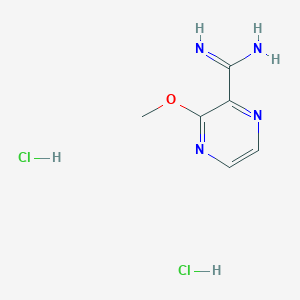
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
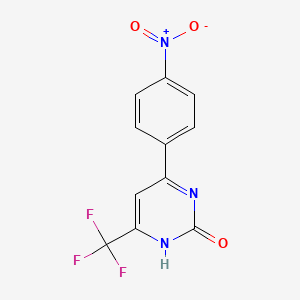
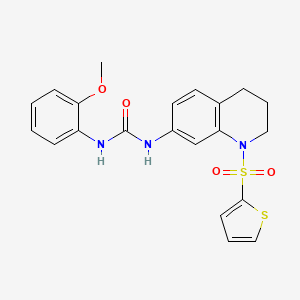

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)
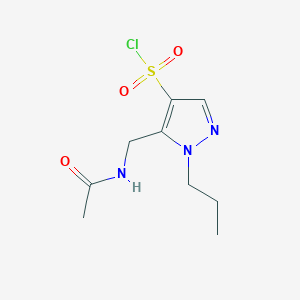
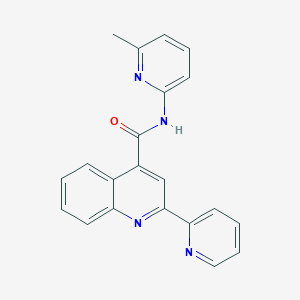
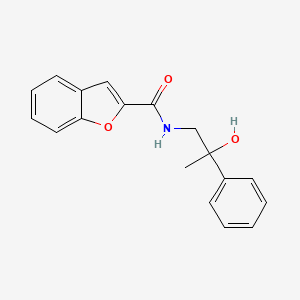

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)